12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple functional groups, including phenyl, propylsulfanyl, and dithia-diazatricyclo moieties. Its molecular formula is C20H22N2O2S2, and it has a molecular weight of 386.5 g/mol .
Preparation Methods
The synthesis of 12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes the following steps:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of functional groups: The phenyl, propylsulfanyl, and dithia-diazatricyclo groups are introduced through various substitution reactions.
Final modifications: The final steps involve purification and characterization of the compound to ensure the desired structure and purity.
Chemical Reactions Analysis
12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: While not widely used industrially, it serves as a reference compound for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially inhibiting or activating specific pathways. Research is ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one include:
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butylphenol: Another antioxidant compound widely used in industrial applications.
4-tert-Butylphenol: A simpler phenolic compound used in various chemical processes.
The uniqueness of this compound lies in its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N2OS3 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C20H22N2OS3/c1-4-10-24-19-21-17-16(14-11-20(2,3)25-12-15(14)26-17)18(23)22(19)13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
GRZHUYGUFAYNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)CSC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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